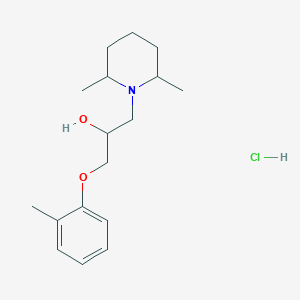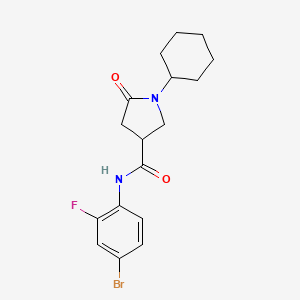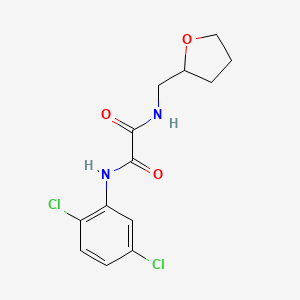![molecular formula C16H13N3O4 B4394464 4-[(2-nitrophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4394464.png)
4-[(2-nitrophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
Vue d'ensemble
Description
4-[(2-nitrophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NPAQ and is synthesized through a specific method that involves the use of various reagents.
Applications De Recherche Scientifique
NPAQ has been extensively studied for its potential applications in various fields. One of the most significant applications of NPAQ is in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines. NPAQ has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of NPAQ is not fully understood. However, it has been proposed that NPAQ induces apoptosis in cancer cells by inhibiting the activity of various enzymes and proteins involved in cell survival and proliferation. NPAQ has also been found to inhibit the formation of beta-amyloid plaques in the brain, which are responsible for the development of Alzheimer's disease.
Biochemical and Physiological Effects:
NPAQ has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. NPAQ has also been found to inhibit the activity of various enzymes and proteins involved in cancer cell survival and proliferation. In addition, NPAQ has been found to inhibit the formation of beta-amyloid plaques in the brain, which are responsible for the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of NPAQ is its potent anticancer activity against various cancer cell lines. NPAQ has also been found to exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the major limitations of NPAQ is its relatively low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on NPAQ. One of the most significant areas of research is the development of more efficient synthesis methods for NPAQ. This would enable researchers to produce larger quantities of NPAQ for further studies. Another potential future direction is the investigation of the potential of NPAQ to treat other neurodegenerative diseases such as Huntington's disease. In addition, further studies could be conducted to investigate the potential of NPAQ as a therapeutic agent for other types of cancer.
Conclusion:
In conclusion, NPAQ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of NPAQ involves the reaction of 2-nitrobenzoyl chloride with ethyl-2-aminobenzoate in the presence of triethylamine. NPAQ has been extensively studied for its potential applications in medicinal chemistry, and it has been found to exhibit potent anticancer activity against various cancer cell lines. NPAQ has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, further studies are required to fully understand the mechanism of action of NPAQ and its potential applications in various fields.
Propriétés
IUPAC Name |
4-[2-(2-nitrophenyl)acetyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-15-10-18(14-8-4-2-6-12(14)17-15)16(21)9-11-5-1-3-7-13(11)19(22)23/h1-8H,9-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPGKSBOXSPBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-nitrophenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 5-methyl-4-oxo-3-(3-phenoxypropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4394406.png)
![1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone](/img/structure/B4394416.png)
![3-(allylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4394421.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B4394429.png)
![N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B4394434.png)
![11-cyclopentyl-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4394439.png)
![3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4394449.png)
![N-[4-(1,8-dioxo-2,3,4,4a,5,6,7,8,9,9a-decahydro-1H-xanthen-9-yl)phenyl]acetamide](/img/structure/B4394452.png)


![2-{2-[(ethylamino)methyl]phenoxy}-N-(3-methylphenyl)acetamide hydrochloride](/img/structure/B4394479.png)